2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
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Overview
Description
2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in the fields of chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring substituted with diphenylmethyl and phenylethyl groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common method includes the reaction of 4-(Diphenylmethyl)piperazine with 2-oxo-1-phenylethyl acetate under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene, with the presence of a proton acceptor to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification techniques like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as allergies and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound used as an antihistamine.
Levocetirizine: Another antihistamine with a similar structure.
Diphenhydramine: A compound with similar pharmacological properties
Uniqueness
2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C27H28N2O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-(4-benzhydrylpiperazin-1-yl)-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C27H28N2O3/c1-21(30)32-26(24-15-9-4-10-16-24)27(31)29-19-17-28(18-20-29)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26H,17-20H2,1H3 |
InChI Key |
FEVCCASQPMYOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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